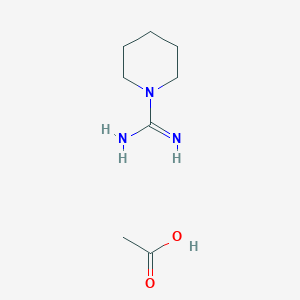![molecular formula C17H12N2O3 B1421974 2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1228553-14-7](/img/structure/B1421974.png)
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
The compound contains a benzoxazole group and an isoindole group. Benzoxazole is a heterocyclic compound, it is a bicyclic molecule with a fusion of benzene and oxazole (a five-membered ring containing two heteroatoms, one oxygen and one nitrogen). Isoindole is a polycyclic compound made of two fused rings, a benzene ring and a five-membered ring containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Benzoxazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents. The melting point and boiling point can be influenced by the size and shape of the molecule, as well as intermolecular forces .Applications De Recherche Scientifique
Antibacterial Activity
- The compound has been used in the synthesis of derivatives with antibacterial properties. For instance, Ahmed et al. (2006) synthesized compounds using 2-bromoalkoxy-1H-isoindole-1, 3-(2H)-diones, which were screened for antibacterial properties against various bacterial strains (Ahmed et al., 2006).
Structural Characterization
- Dioukhane et al. (2021) used 1D and 2D NMR spectroscopy to prove the identity of a derivative of isoindoline-1,3-dione (Dioukhane et al., 2021).
Synthesis of Derivatives
- Research by Sena et al. (2007) described the efficient synthesis of various derivatives of isoindole-1,3-dione, including the use of microwave-assisted reactions (Sena et al., 2007).
Photophysical Properties
- Akshaya et al. (2016) synthesized a novel phthalimide derivative containing an isoindole moiety and studied its solvatochromic behavior and dipole moments (Akshaya et al., 2016).
Herbicide Development
- Jiang et al. (2011) designed novel derivatives of isoindole-1,3-dione as potent protoporphyrinogen oxidase inhibitors, which are important in herbicide development (Jiang et al., 2011).
Molecular Structure Studies
- Wang et al. (2008) investigated the molecular structure and packing of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a compound related to isoindole-1,3-dione (Wang et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are yet to be identified.
Mode of Action
It is known that benzoxazole derivatives, which this compound is a part of, have a wide spectrum of pharmacological activities . They have been found to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and other activities .
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-10-6-7-14-13(8-10)18-15(22-14)9-19-16(20)11-4-2-3-5-12(11)17(19)21/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSJMGHNHOPSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




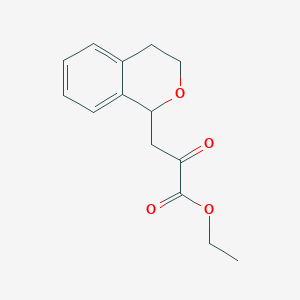
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
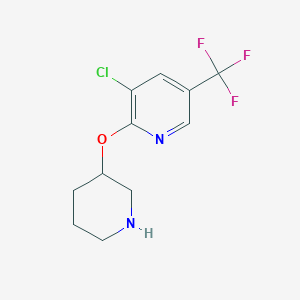
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)

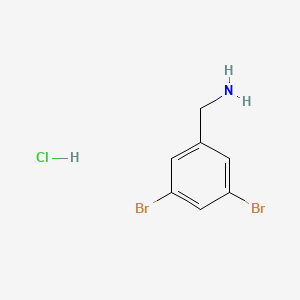
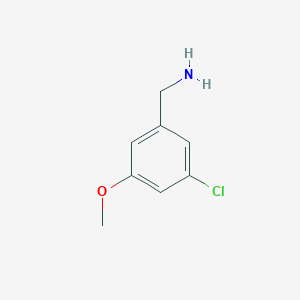

![1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B1421907.png)
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)

